1-Bromo-1,2-difluoropenta-1,4-diene 1-Bromo-1,2-difluoropenta-1,4-diene
Brand Name: Vulcanchem
CAS No.: 1730-24-1
VCID: VC21229555
InChI: InChI=1S/C5H5BrF2/c1-2-3-4(7)5(6)8/h2H,1,3H2
SMILES: C=CCC(=C(F)Br)F
Molecular Formula: C5H5BrF2
Molecular Weight: 182.99 g/mol

1-Bromo-1,2-difluoropenta-1,4-diene

CAS No.: 1730-24-1

Cat. No.: VC21229555

Molecular Formula: C5H5BrF2

Molecular Weight: 182.99 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-1,2-difluoropenta-1,4-diene - 1730-24-1

Specification

CAS No. 1730-24-1
Molecular Formula C5H5BrF2
Molecular Weight 182.99 g/mol
IUPAC Name 1-bromo-1,2-difluoropenta-1,4-diene
Standard InChI InChI=1S/C5H5BrF2/c1-2-3-4(7)5(6)8/h2H,1,3H2
Standard InChI Key JVBBHFCPHKUCMW-UHFFFAOYSA-N
SMILES C=CCC(=C(F)Br)F
Canonical SMILES C=CCC(=C(F)Br)F

Introduction

1-Bromo-1,2-difluoropenta-1,4-diene is a halogenated diene compound with the molecular formula C5H5BrF2 and a molecular weight of approximately 182.99 g/mol . This compound is of interest in organic chemistry due to its unique structure and potential applications in synthesis and research.

Synthesis and Preparation

The synthesis of 1-Bromo-1,2-difluoropenta-1,4-diene typically involves the halogenation of suitable diene precursors. For instance, the reaction of 1,4-pentadiene with bromine and fluorine sources under controlled conditions can yield this compound. Industrial production methods may involve similar synthetic routes optimized for large-scale production to ensure high yield and purity.

Chemical Reactions

1-Bromo-1,2-difluoropenta-1,4-diene participates in various chemical reactions:

  • Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

  • Addition Reactions: The double bonds in the diene structure can undergo addition reactions with electrophiles such as hydrogen halides and halogens.

  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced using suitable oxidizing or reducing agents.

Applications in Research and Industry

1-Bromo-1,2-difluoropenta-1,4-diene is used as a reagent in organic synthesis, particularly in the study of halogenated dienes and their reactivity. Its potential applications include the production of specialty chemicals and materials, such as polymers and coatings.

Comparative Analysis with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
1-Chloro-1,2-difluoropenta-1,4-dieneChlorine instead of bromineCytotoxic effects on cancer cells
1-Bromo-1,2-difluoropenta-1,4-dieneBromine instead of chlorinePotential higher cytotoxicity compared to chlorine analogs
1-Chloro-1,2-difluorohexadieneLonger carbon chainEnhanced reactivity due to longer chain

This comparison highlights the unique properties and potential applications of each compound based on their structural differences.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator